molecular formula C25H31N3O7S2 B2723709 6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-42-4

6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2723709
CAS RN: 449781-42-4
M. Wt: 549.66
InChI Key: YSNRKGVDLWOSER-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C25H31N3O7S2 and its molecular weight is 549.66. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Behavior

Research demonstrates advanced synthesis techniques and the chemical behavior of structurally similar compounds, highlighting their potential in creating novel materials or drugs. For instance, the study by Zhu et al. (2003) discusses an expedient phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines, a process that could potentially be applied or adapted for the synthesis of complex compounds like the one (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) delve into the synthesis of novel pyrido and thieno pyrimidines, showcasing the versatility of such compounds in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Applications

The research on similar compounds provides a foundation for understanding the broader applications of the specific compound . For example, the study on the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, illustrates the potential pharmaceutical applications of complex molecular designs (Andersen et al., 2013). Moreover, the exploration of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines for their antitumor properties indicates the significance of such compounds in developing new therapeutic agents (Insuasty et al., 2008).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-3-35-25(31)27-15-12-19-20(16-27)36-23(21(19)24(30)34-2)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-4-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNRKGVDLWOSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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